5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16N4OS/c1-12-5-3-4-6-15(12)16-11-17(22-21-16)19-20-18(23-24-19)13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,21,22) |
InChI Key |
IDFSCTKVPYYPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with nitriles in the presence of a dehydrating agent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives containing oxadiazole and pyrazole moieties exhibit significant antioxidant activity. These compounds can mitigate oxidative stress by enhancing the body's antioxidant defenses and reducing lipid peroxidation processes . The antioxidant properties are crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have reported that oxadiazole derivatives possess anticancer properties. For instance, compounds similar to 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . The ability to selectively target cancer cells while sparing normal cells makes these compounds promising candidates for cancer therapy.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Some studies have demonstrated that oxadiazoles can inhibit inflammatory mediators and pathways, suggesting potential use in treating inflammatory conditions . The compound's structural features may enhance its interaction with specific targets involved in inflammatory responses.
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various oxadiazole derivatives. The findings indicated that certain modifications to the pyrazole structure significantly improved antioxidant activity compared to unmodified compounds .
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| Compound A | 25 | Moderate |
| Compound B | 10 | High |
| Target Compound | 15 | High |
Evaluation of Anticancer Potential
In another research effort focused on anticancer activity, derivatives were tested against several cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that modifications in the methyl group positioning on the phenyl ring could enhance cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 30 |
| Target Compound | MCF-7 | 12 |
These studies highlight the potential for targeted modifications to optimize therapeutic effects.
Mechanism of Action
The mechanism of action of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole and Oxadiazole Rings
Pyrazole Substituents
- The trifluoromethyl (CF₃) group on the oxadiazole enhances electron-withdrawing effects, increasing metabolic stability compared to the methylsulfanyl group in the target compound .
- The methyl group on the pyrazole may reduce solubility compared to the target compound’s 2-methylphenyl group .
Oxadiazole Substituents
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole ():
- 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (): The trifluoromethylphenoxy group enhances lipophilicity and resistance to oxidative metabolism. The indole substituent introduces hydrogen-bonding capability, a feature absent in the target compound .
Physicochemical Properties
Biological Activity
The compound 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is part of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives have gained attention due to their wide range of biological activities. These compounds have been explored for their potential as antitumor , antimicrobial , and anti-inflammatory agents . The specific compound in focus exhibits similar promising properties.
The biological activity of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as HDAC (Histone Deacetylases) and thymidylate synthase .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by increasing the expression levels of pro-apoptotic proteins like p53 and caspase-3 .
- Synergistic Effects : In combination with other antibiotics, such as oxacillin, this compound has demonstrated synergistic effects against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Structure-Activity Relationship (SAR)
The structural features of 5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole are critical for its biological activity:
| Structural Feature | Description | Effect on Activity |
|---|---|---|
| Oxadiazole Ring | Core structure that contributes to bioactivity | Essential for anticancer properties |
| Pyrazole Substituent | Enhances interaction with target proteins | Increases potency against cancer cells |
| Methylsulfanyl Group | Modulates lipophilicity and solubility | Influences pharmacokinetics and efficacy |
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Tamoxifen .
- Mechanistic Studies : Western blot analysis confirmed that the compound activates apoptotic pathways through upregulation of p53 and caspase-3 cleavage .
Antimicrobial Activity
Research has indicated that this oxadiazole derivative possesses potent antimicrobial properties:
Q & A
Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves the condensation of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) under reflux conditions. For example, the Vilsmeier–Haack reaction has been employed to form pyrazole intermediates, which are subsequently coupled with oxadiazole precursors using acetic acid/ethanol solvent systems . Multi-step protocols, such as those reported for analogous pyrazole-oxadiazole hybrids, often require careful control of stoichiometry and temperature to avoid side reactions .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced spectroscopic techniques are critical:
- X-ray crystallography resolves dihedral angles between aromatic rings and hydrogen-bonding interactions, as demonstrated for structurally similar pyrazole derivatives (e.g., dihedral angles of 16.83°–51.68° between substituents) .
- NMR spectroscopy identifies proton environments, particularly the methylsulfanyl group’s deshielding effects.
- FTIR verifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
Advanced: How can computational methods predict regioselectivity in nucleophilic substitutions involving this compound?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify transition states and activation energies. The ICReDD program employs reaction path search algorithms to optimize regioselectivity by analyzing electron density distributions and frontier molecular orbitals . For instance, the methylsulfanyl group’s electron-donating effects can be quantified to predict its influence on electrophilic attack sites.
Advanced: What experimental design approaches resolve yield inconsistencies during scale-up synthesis?
Statistical Design of Experiments (DoE) minimizes trial-and-error:
- Factorial designs screen variables (e.g., solvent polarity, catalyst loading) to identify critical factors. For example, ethanol/glacial acetic acid mixtures improve cyclization yields in pyrazole synthesis .
- Response Surface Methodology (RSM) optimizes interdependent parameters (temperature, reaction time) to maximize yield . Contradictory data can be resolved by isolating variables like solvent purity or moisture content .
Advanced: How do steric/electronic effects of the 2-methylphenyl group influence bioactivity?
Structure-Activity Relationship (SAR) studies compare analogs with varying substituents:
- The 2-methylphenyl group introduces steric hindrance, potentially reducing binding pocket accessibility. Computational docking simulations (e.g., AutoDock Vina) quantify interactions with target enzymes .
- Electron-donating groups (e.g., methyl) enhance π-π stacking with aromatic residues, as observed in pyrazole-based enzyme inhibitors .
Advanced: What challenges arise in achieving enantiomeric purity for chiral derivatives?
Chiral resolution requires:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings can induce stereoselectivity .
- Chromatographic separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers, though scalability remains a hurdle .
Advanced: How do solvent effects influence reaction kinetics in multi-step syntheses?
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while protic solvents (e.g., ethanol) favor hydrogen-bonding in cyclization steps . Kinetic studies using UV-Vis spectroscopy or HPLC track intermediate stability, with solvent choice impacting activation energy by up to 20% in analogous systems .
Basic: What safety protocols are critical when handling methylsulfanyl-containing intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
